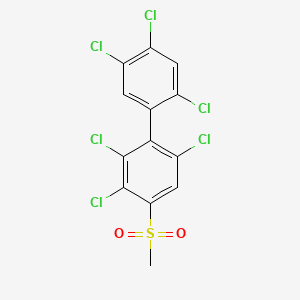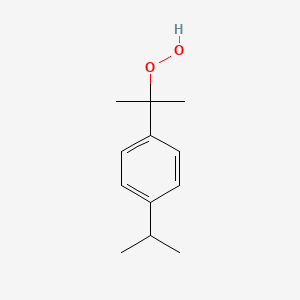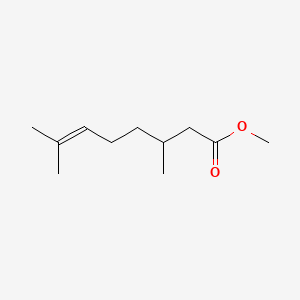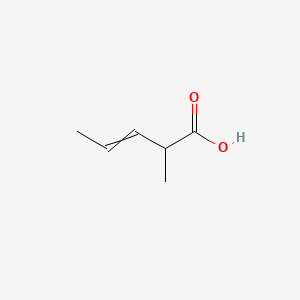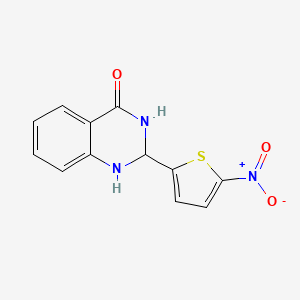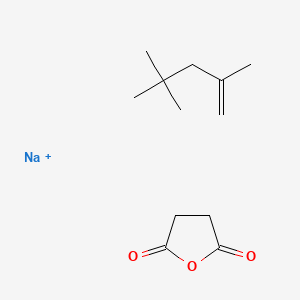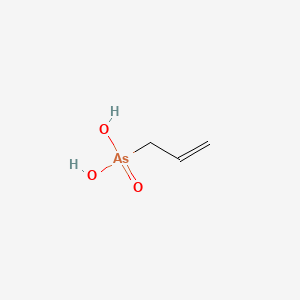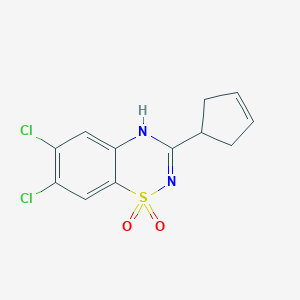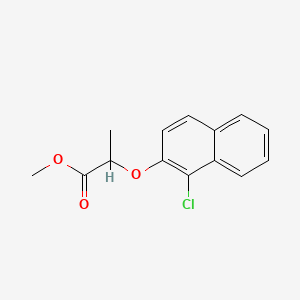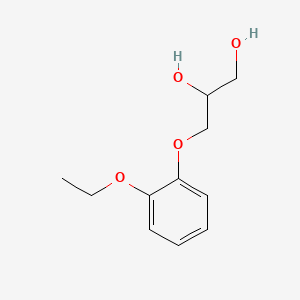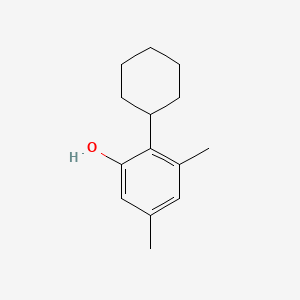
Cyclomenol
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
Le cyclomenol subit diverses réactions chimiques, notamment:
Oxydation: Le this compound peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction: Les réactions de réduction peuvent convertir le this compound en alcools ou en d'autres formes réduites.
Substitution: Le this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques.
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment:
Chimie: Utilisé comme réactif en synthèse organique et comme étalon pour les méthodes analytiques.
Biologie: Étudié pour ses propriétés bactéricides et son utilisation potentielle dans les traitements antimicrobiens.
Médecine: Enquêté pour ses effets thérapeutiques potentiels, en particulier dans le traitement des infections bactériennes.
Industrie: Utilisé dans la formulation de désinfectants et de conservateurs en raison de ses propriétés bactéricides.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec les membranes cellulaires bactériennes, conduisant à la perturbation de l'intégrité de la membrane et à la mort cellulaire bactérienne subséquente. Les cibles moléculaires comprennent les protéines et les lipides membranaires, qui sont essentiels au maintien de la structure et de la fonction cellulaires.
Applications De Recherche Scientifique
Cyclomenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its bactericidal properties and potential use in antimicrobial treatments.
Medicine: Investigated for its potential therapeutic effects, particularly in treating bacterial infections.
Industry: Utilized in the formulation of disinfectants and preservatives due to its bactericidal properties.
Mécanisme D'action
The mechanism of action of cyclomenol involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and subsequent bacterial cell death. The molecular targets include membrane proteins and lipids, which are essential for maintaining cell structure and function.
Comparaison Avec Des Composés Similaires
Le cyclomenol peut être comparé à d'autres composés bactéricides tels que:
Phénol: Similaire dans ses propriétés bactéricides mais diffère dans sa structure moléculaire et ses applications spécifiques.
Triclosan: Un autre composé bactéricide utilisé dans divers produits de consommation, mais avec un mécanisme d'action et une structure moléculaire différents.
Chlorhexidine: Utilisé dans les applications médicales et dentaires, avec un spectre d'activité plus large que le this compound.
Le this compound est unique en raison de sa structure moléculaire spécifique et des voies particulières qu'il cible dans les cellules bactériennes, ce qui en fait un composé précieux dans les applications de recherche et industrielles.
Méthodes De Préparation
La préparation du cyclomenol implique des voies de synthèse qui incluent généralement la cyclisation de précurseurs spécifiques dans des conditions contrôlées. Les voies de synthèse détaillées et les méthodes de production industrielle ne sont pas facilement disponibles dans la littérature. En général, la synthèse de ces composés implique l'utilisation de solvants organiques, de catalyseurs et de conditions de réaction spécifiques pour obtenir le produit souhaité.
Propriétés
IUPAC Name |
2-cyclohexyl-3,5-dimethylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-10-8-11(2)14(13(15)9-10)12-6-4-3-5-7-12/h8-9,12,15H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEKNRMEDJKDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C2CCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204510 | |
| Record name | Cyclomenol [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5591-47-9 | |
| Record name | 2-Cyclohexyl-3,5-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5591-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclomenol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005591479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclomenol [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclomenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOMENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB885DRP1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,6-Bis{[(tert-butylperoxy)carbonyl]oxy}hexane](/img/structure/B1615170.png)
